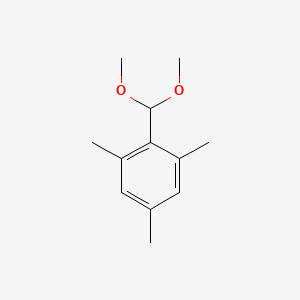
Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- is an organic compound with the molecular formula C11H16O2 It is a derivative of benzene, characterized by the presence of three methyl groups and a dimethoxymethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the formation of intermediate compounds, followed by specific functional group modifications to achieve the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s effects are mediated by the formation of reactive intermediates, which can interact with nucleophilic sites on biomolecules or other substrates. The pathways involved include the activation of electrophiles and the stabilization of carbocation intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,3,5-trimethyl-: Lacks the dimethoxymethyl group, making it less reactive in certain substitution reactions.
Benzene, 2,4,6-trimethyl-: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Benzene, 2-(methoxymethyl)-1,3,5-trimethyl-: Contains a methoxymethyl group instead of a dimethoxymethyl group, affecting its chemical properties.
Uniqueness
Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- is unique due to the presence of the dimethoxymethyl group, which enhances its reactivity and potential for functionalization. This structural feature allows for diverse chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
64761-29-1 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-(dimethoxymethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-8-6-9(2)11(10(3)7-8)12(13-4)14-5/h6-7,12H,1-5H3 |
Clé InChI |
RWFGNWVNQFFQIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol](/img/structure/B14502512.png)
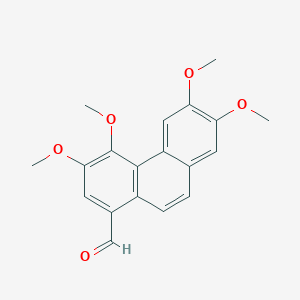
![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)
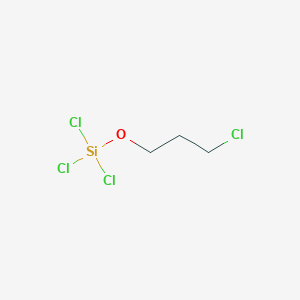
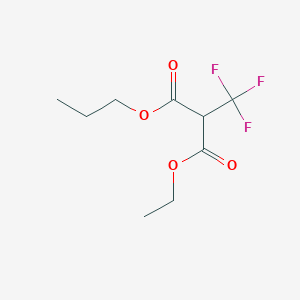



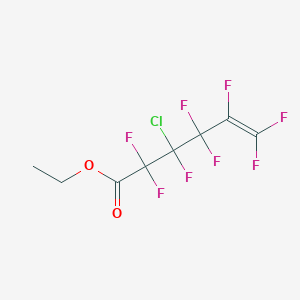
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
